Chemical properties of 3-Methylbenzenesulfinic acid sodium salt
Chemical properties of 3-Methylbenzenesulfinic acid sodium salt
An In-depth Technical Guide to the Chemical Properties and Applications of Sodium 4-Methylbenzenesulfinate
Introduction: Unveiling a Versatile Synthetic Workhorse
Sodium 4-methylbenzenesulfinate, also widely known as sodium p-toluenesulfinate (SPTS), is an organosulfur compound with the chemical formula C₇H₇NaO₂S.[1] Identified by its CAS Number 824-79-3, this unassuming white crystalline powder is a cornerstone reagent in modern organic synthesis, prized for its unique balance of stability and reactivity.[1][2] Its significance extends from the fine chemicals industry to the core of pharmaceutical development, where the introduction of sulfur-containing moieties is crucial for creating therapeutic compounds like sulfonamide-based drugs.[1] This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of sodium p-toluenesulfinate, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Physicochemical and Structural Characteristics
The utility of any reagent begins with a firm understanding of its fundamental properties. Sodium p-toluenesulfinate is a stable salt, making it significantly easier to handle and store compared to its corresponding sulfinic acid.[3] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇NaO₂S | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| CAS Number | 824-79-3 | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1][2][5] |
| Melting Point | >300 °C (decomposes) | [3][6][7] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents | [1][4][6] |
| pH (aqueous solution) | 7.0 - 9.0 | [1] |
| Stability | Stable under normal temperatures and pressures; hygroscopic | [3][4] |
| Incompatibilities | Strong oxidizing agents | [3][4] |
The molecular structure, featuring a sulfinate group attached to a toluene backbone, is the source of its versatile reactivity. The sulfinate anion is a potent nucleophile and can participate in a wide array of chemical transformations.
Spectroscopic Profile: A Structural Fingerprint
While specific spectra are dependent on the acquisition conditions, the structural features of sodium p-toluenesulfinate give rise to a predictable spectroscopic signature.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to the sulfinate group. Key expected peaks include:
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~1080-1040 cm⁻¹: Strong, characteristic S=O stretching vibrations.
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~900-700 cm⁻¹: C-S stretching vibrations.
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~3050-3000 cm⁻¹: Aromatic C-H stretching.
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~1600 and ~1490 cm⁻¹: Aromatic C=C ring stretching.
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~2920 cm⁻¹: C-H stretching from the methyl group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic and methyl protons. The aromatic protons on the disubstituted ring would appear as two doublets in the aromatic region (~7.2-7.8 ppm), a classic AA'BB' system. The methyl (CH₃) protons would present as a sharp singlet further upfield (~2.4 ppm).
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¹³C NMR: The carbon spectrum would reveal four distinct aromatic carbon signals due to the molecule's symmetry, plus a signal for the methyl carbon. The ipso-carbon attached to the sulfur atom would be the most downfield of the aromatic signals.
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Reactivity and Mechanistic Pathways: The Heart of Synthetic Utility
Sodium p-toluenesulfinate's power lies in its multifaceted reactivity. Depending on the reaction conditions, it can act as a nucleophile, a radical precursor, or a component in coupling reactions, making it an indispensable tool for constructing C-S, N-S, and S-S bonds.[8]
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Caption: Core synthetic pathways of sodium p-toluenesulfinate.
C-S Bond Formation: The Gateway to Sulfones
The most prominent application of sodium p-toluenesulfinate is in the synthesis of sulfones, a critical functional group in many pharmaceuticals.
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Reaction with Alkyl Halides: A straightforward Sₙ2 reaction with alkyl halides yields alkyl aryl sulfones.
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Reaction with Alkenes and Alkynes: It reacts smoothly with various styrene derivatives and α,β-unsaturated carbonyl compounds to afford the corresponding vinyl sulfones.[8] This transformation is often achieved via oxidative sulfonylation.
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Palladium-Catalyzed Sulfonylation: Asymmetric synthesis can be achieved through palladium-catalyzed reactions with allylic substrates, using chiral phosphine ligands to induce stereoselectivity.[7]
N-S Bond Formation: Synthesizing Sulfonamides
Versatility as a Sulfenylating and Sulfinylating Agent
Under specific reaction conditions, sodium sulfinates can also serve as sources for sulfenylating (RS–) or sulfinylating (RSO–) species, further broadening their synthetic utility.[8] This allows for the creation of sulfides (thioethers) through direct C-H functionalization, offering an environmentally conscious alternative to traditional methods.[9]
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, incorporating best practices for achieving high purity and yield.
Protocol 1: High-Purity Recrystallization of Sodium p-Toluenesulfinate
Causality: For sensitive reactions, such as transition-metal-catalyzed cross-couplings, the purity of the sulfinate salt is paramount. Trace metal impurities or oxidation byproducts can inhibit catalysis or lead to undesired side reactions. This protocol ensures the removal of such impurities.
Methodology:
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Preparation: In a round-bottom flask, dissolve the commercial-grade sodium p-toluenesulfinate in a minimal amount of hot ethanol/water solution.
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Decolorization: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
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Hot Filtration: While still hot, filter the solution through a fluted filter paper or a pad of Celite to remove the charcoal. This step must be performed quickly to prevent premature crystallization.
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Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation & Drying: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by diethyl ether. Dry the purified salt under vacuum to a constant weight.[6]
Protocol 2: Synthesis of a Vinyl Sulfone via Oxidative Sulfonylation
Causality: This protocol demonstrates the formation of a C-S bond by reacting an alkene with sodium p-toluenesulfinate. The use of an oxidant is crucial for the successful addition across the double bond. This method is widely applicable for synthesizing key intermediates.
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Caption: Workflow for vinyl sulfone synthesis.
Methodology:
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Reaction Setup: To a solution of the styrene derivative (1.0 eq) and sodium p-toluenesulfinate (1.5 eq) in a suitable solvent (e.g., acetonitrile/water), add the oxidant (e.g., Oxone® or an iodine-based system) portion-wise at room temperature.
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Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Isolation: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure vinyl sulfone.[8]
Safety, Handling, and Storage
While not acutely toxic, sodium p-toluenesulfinate can be an irritant.[3][4] Proper handling is essential to ensure laboratory safety.
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Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[7] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[10][11]
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Handling: Avoid generating dust.[10] Wash hands thoroughly after handling.[10][11]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials, particularly strong oxidizing agents.[3][4][11] The compound is hygroscopic and should be protected from moisture.[4]
Conclusion
Sodium 4-methylbenzenesulfinate is a high-value, versatile, and indispensable reagent in the arsenal of the modern synthetic chemist.[1] Its stability, coupled with its multifaceted reactivity, allows for the reliable construction of sulfones, sulfonamides, and other vital organosulfur compounds.[1][8] From its role in creating pharmaceutical intermediates to its use in the synthesis of dyes and specialty chemicals, the applications of this compound are vast and continue to expand.[1][6][10] A thorough understanding of its chemical properties, as detailed in this guide, is the key to unlocking its full synthetic potential.
References
- Kingvolt. (2026, February 12).
- Kumar, A., et al. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC.
- CymitQuimica. (n.d.).
- Spectrum Chemical. (n.d.).
- Nordmann. (n.d.).
- Chemsrc. (2025, August 20).
- Shouguang Nuomeng Chemical Co., Ltd. (2026, January 7). Sodium P-Toluenesulfinate CAS.824-79-3 Used As An Important Intermediate For The Synthesis Of Heterocyclic Compounds.
- ChemicalBook. (2026, January 13).
- Sigma-Aldrich. (n.d.).
- WorldOfChemicals. (2023, November 27).
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzenesulfinic Acid, Sodium Salt, 97%.
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